molecular formula C19H15FN2O3 B7683182 (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid

Número de catálogo B7683182
Peso molecular: 338.3 g/mol
Clave InChI: PWAABOQHAGMLGU-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. Inhibition of BTK signaling by (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid leads to decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been shown to inhibit BTK phosphorylation and downstream signaling pathways, including AKT and ERK. In preclinical models, (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has also been shown to induce apoptosis and inhibit proliferation of B-cell malignancies. (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in lab experiments include its specificity for BTK and its ability to inhibit B-cell receptor signaling, which is a key pathway in B-cell malignancies. (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has also demonstrated synergistic effects with other targeted therapies, which may enhance its efficacy in combination therapy. The limitations of using (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in lab experiments include its limited availability and the need for further clinical studies to determine its safety and efficacy in humans.

Direcciones Futuras

There are several future directions for the development of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid and other BTK inhibitors. One direction is the evaluation of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in combination with other targeted therapies, such as venetoclax and lenalidomide, in clinical trials. Another direction is the investigation of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Additionally, the development of next-generation BTK inhibitors with improved pharmacokinetic properties and selectivity for BTK is an active area of research.

Métodos De Síntesis

The synthesis of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid involves the condensation of 4-fluoroaniline with quinoline-6-carboxylic acid to form the intermediate 4-fluoro-N-(quinolin-6-yl)benzamide. This intermediate is then coupled with (S)-3-aminopropanoic acid to form the final product, (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid. The synthesis of (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been reported in several publications, including a patent application by Takeda Pharmaceutical Company Limited.

Aplicaciones Científicas De Investigación

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies. (3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Propiedades

IUPAC Name

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c20-15-6-3-12(4-7-15)17(11-18(23)24)22-19(25)14-5-8-16-13(10-14)2-1-9-21-16/h1-10,17H,11H2,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAABOQHAGMLGU-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NC(CC(=O)O)C3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)C(=O)N[C@@H](CC(=O)O)C3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-(4-fluorophenyl)-3-(quinoline-6-carbonylamino)propanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.